molecular formula C17H20ClNO3 B7804776 CID 11232482

CID 11232482

Cat. No.: B7804776
M. Wt: 321.8 g/mol
InChI Key: IQKXGACPIPNLEL-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 11232482 is a useful research compound. Its molecular formula is C17H20ClNO3 and its molecular weight is 321.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2S)-1-methoxy-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3.ClH/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14;/h2-10,16H,11-12,18H2,1H3;1H/t16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKXGACPIPNLEL-NTISSMGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

PubChem Database Review

PubChem ( ) contains no entries for CID 11232482 as of the last indexed data. Key observations:

  • The database lists over 119 million compounds, but this compound is absent from all tables and substance records.

  • Searches for molecular formulas, biological activities, and patents related to this CID yielded no matches.

EPA Chemicals Dashboard Analysis

The EPA Chemicals Dashboard ( ) includes no records for this compound in its executive summaries, physchem properties, or related substance tabs.

  • Related Substances : No salt forms, polymers, or transformation products linked to this CID were identified.

  • Data Quality : No expert-curated or programmatically curated entries exist for this compound.

CAS SciFinder and Reaction Data

CAS SciFinder ( ), a leading reactions database, shows no experimental procedures, yields, or synthetic pathways for this compound.

  • No reaction schemes or step-by-step protocols involving this compound are documented.

  • Supplier sourcing data and IP strategy tools also lack entries for this compound.

Biological Activity and Literature

The PMC table ( ) lists 42 compounds with biological assay data (e.g., IC50 values), but this compound is not among them. Similarly:

  • EPA CDR reports ( ) focus on inventory chemicals, none of which match this compound.

  • No peer-reviewed literature or patents cite this compound.

Data Gaps and Recommendations

The absence of this compound in all queried sources suggests:

  • The compound may not be indexed in public databases due to novelty, confidentiality, or lack of commercial/academic interest.

  • Proprietary or unpublished research might hold information not yet available in open-access repositories.

Next Steps :

  • Directly consult proprietary databases (e.g., Reaxys, commercial vendor catalogs).

  • Verify synthetic routes via experimental validation or collaboration with industrial partners.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.